
3-Amino-4-(o-tolyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 3-amino-4-(o-tolyl)butyrique: est un composé organique de formule moléculaire C11H15NO2. Il s'agit d'un dérivé de l'acide butyrique, avec un groupe amino et un groupe o-tolyle liés à la chaîne principale de l'acide butyrique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide 3-amino-4-(o-tolyl)butyrique implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce, telles que l'o-toluidine et l'acide butyrique.
Étapes de la réaction :
Méthodes de production industrielle
La production industrielle de l'acide 3-amino-4-(o-tolyl)butyrique suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :
Manipulation en vrac : Manipulation de grandes quantités de matières premières et de réactifs.
Optimisation : Optimisation des conditions de réaction pour maximiser le rendement et la pureté.
Purification : Utilisation de techniques telles que la recristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-amino-4-(o-tolyl)butyrique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitro ou nitroso correspondants.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Électrophiles tels que le brome ou le chlorométhane en présence d'un catalyseur acide de Lewis.
Principaux produits
Oxydation : Dérivés nitro ou nitroso.
Réduction : Dérivés d'alcool.
Substitution : Composés aromatiques halogénés.
Applications De Recherche Scientifique
L'acide 3-amino-4-(o-tolyl)butyrique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la synthèse de produits chimiques spécialisés et d'intermédiaires pour les produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-amino-4-(o-tolyl)butyrique implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes et récepteurs dans les systèmes biologiques.
Voies : Le composé peut moduler les voies biochimiques liées à l'inflammation et à la douleur.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(o-tolyl)butyric Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways: The compound may modulate biochemical pathways related to inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide β-hydroxybutyrique : Un autre dérivé de l'acide butyrique avec un groupe hydroxyle au lieu d'un groupe amino.
Acide 4-O-tolylbutyrique : Structure similaire, mais sans le groupe amino.
Unicité
Acide 3-amino-4-(o-tolyl)butyrique: est unique en raison de la présence à la fois d'un groupe amino et d'un groupe o-tolyle, qui confèrent des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
3-amino-4-(2-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLTHUKEHCADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
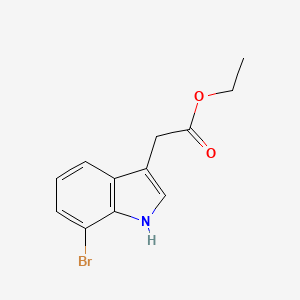
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
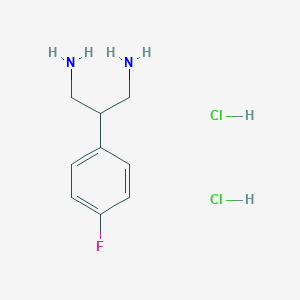
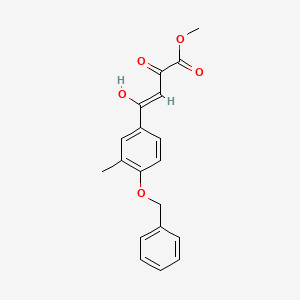
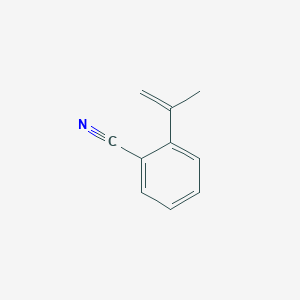
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
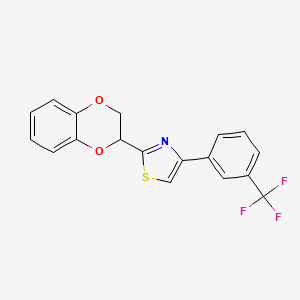
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)



